molecular formula C17H17NO4 B250448 Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate

Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate

Cat. No. B250448
M. Wt: 299.32 g/mol
InChI Key: FMSRAIAANHRMFV-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate, also known as MECB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MECB belongs to the class of carbamate esters and has a molecular weight of 315.36 g/mol.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors that play a role in disease progression. For example, Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate may reduce inflammation and pain associated with various diseases. Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. For example, Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages, which may contribute to its anti-inflammatory effects. Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. In addition, Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has been shown to modulate the activity of neurotransmitters and ion channels, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to the use of Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate in lab experiments. For example, Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate may exhibit off-target effects or toxicity at high concentrations, which can complicate data interpretation. In addition, Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate may not be suitable for certain experimental models or assays, depending on the specific research question.

Future Directions

There are several future directions for the research on Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate. One direction is to further elucidate its mechanism of action and identify specific targets that mediate its therapeutic effects. Another direction is to optimize the synthesis method of Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate to improve its yield and purity. Additionally, future research could focus on the development of new derivatives of Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate with improved pharmacological properties. Finally, the potential applications of Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate in material science and other fields could be further explored.

Synthesis Methods

The synthesis of Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate involves a multi-step process that begins with the reaction of 4-ethoxyaniline with ethyl chloroformate to produce 4-ethoxyphenyl carbamate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to yield Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has been identified as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In drug discovery, Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has been used as a scaffold for the development of new drugs with improved efficacy and safety profiles. In material science, Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate has been employed as a building block for the synthesis of functional materials with unique properties.

properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-15-10-8-14(9-11-15)18-16(19)12-4-6-13(7-5-12)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

FMSRAIAANHRMFV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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